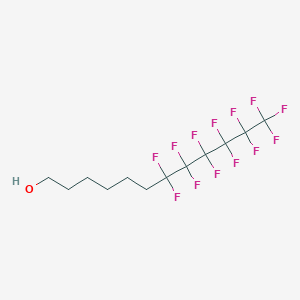

6-(Perfluorohexyl)hexanol

Descripción general

Descripción

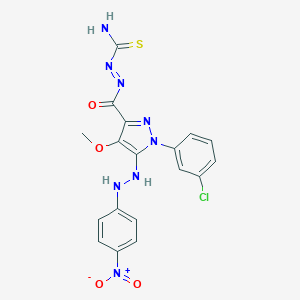

Fluorinated alcohols, such as 6-(Perfluorohexyl)hexanol, represent a class of chemicals characterized by the presence of fluorocarbon chains attached to alcohol functional groups. These compounds are of interest due to their unique physical and chemical properties, which are imparted by the highly electronegative and hydrophobic perfluorinated segments.

Synthesis Analysis

While specific synthesis methods for "6-(Perfluorohexyl)hexanol" are not detailed in the available literature, analogous fluorinated alcohols and compounds are synthesized through various chemical routes, including direct fluorination, electrochemical fluorination, and the telomerization process. These methods aim to incorporate fluorinated chains into alcohol precursors, achieving desired fluorination levels and chain lengths (Audouard et al., 2004).

Molecular Structure Analysis

The molecular structure of fluorinated alcohols, including "6-(Perfluorohexyl)hexanol," is characterized by a hydrocarbon chain terminated with a perfluorinated segment and an alcohol group. The presence of fluorine atoms significantly affects the compound's molecular geometry and electronic distribution, leading to unique intermolecular interactions and steric effects. These structural characteristics can be explored through techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions and Properties

Fluorinated alcohols participate in a range of chemical reactions, leveraging the reactivity of the alcohol group. These include esterification, etherification, and reactions with amines to form amides or with acids to produce esters. The perfluorinated segment alters the compound's reactivity, often enhancing its chemical stability and resistance to nucleophilic attacks (Smith & Gilman, 1975).

Physical Properties Analysis

The physical properties of "6-(Perfluorohexyl)hexanol" are influenced by the fluorinated segment, which imparts hydrophobicity, thermal stability, and a low coefficient of friction. These compounds often exhibit high boiling points and low surface tensions compared to their hydrocarbon counterparts. Their solubility in organic solvents versus water can provide insights into their amphiphilic nature (Lehmler & Bummer, 2002).

Aplicaciones Científicas De Investigación

-

Application in Leather Science and Engineering

- Field : Leather Science and Engineering .

- Summary : 6-(Perfluorohexyl)hexanol is used as a non-bioaccumulable fluorinated surfactant . It is an alternative to conventional long perfluorocarbon chain surfactants, which have been restricted due to their negative environmental effects .

- Method : The surfactant is synthesized with different fluorocarbon chain structures, including short perfluorocarbon chains, branched fluorocarbon chains, and fluorocarbon chains with weak points .

- Results : The surfactant has been successfully applied in emulsion polymerization of fluorinated olefins, handling membrane proteins, and leather manufacture .

-

Application in Photocatalysis

- Field : Photocatalysis .

- Summary : 6-(Perfluorohexyl)hexanol is used in Rose Bengal-photocatalyzed perfluorohexylation reactions of organic substrates in water .

- Method : The reactions are carried out using perfluorohexyl iodide as a source of perfluorohexyl radicals and Rose Bengal as an organophotocatalyst . The reactions are performed under green LED irradiation .

- Results : The reactions of olefins, alkynes, and aromatic compounds have been successful, with products derived from the atom transfer radical addition (ATRA) pathway .

-

Application in Surface Freezing

- Field : Surface Science .

- Summary : The surface freezing of liquid 6-perfluorohexyl hexanol is studied .

- Method : The study is conducted using surface tension, external reflection absorption FTIR (ERA-FTIR), and X-ray reflectivity (XR) .

- Results : The results of this study were not available in the sources I found .

Safety And Hazards

Safety measures for handling 6-(Perfluorohexyl)hexanol include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propiedades

IUPAC Name |

7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F13O/c13-7(14,5-3-1-2-4-6-26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h26H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOIUKBYPXQLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379859 | |

| Record name | 6-(Perfluorohexyl)hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Perfluorohexyl)hexanol | |

CAS RN |

161981-35-7 | |

| Record name | 6-(Perfluorohexyl)hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)

![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)